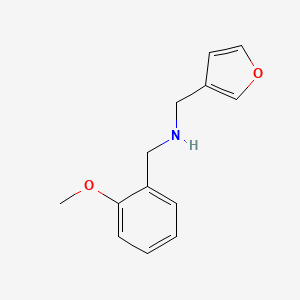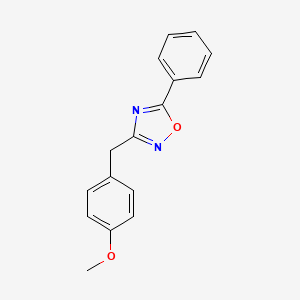![molecular formula C14H19FN2O3S B5732383 N-cyclopentyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5732383.png)
N-cyclopentyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide, also known as CSPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological studies.
Mecanismo De Acción
N-cyclopentyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide works by binding to a specific site on the TRPV1 protein, which prevents it from functioning properly. This results in a decrease in the sensation of pain, heat, and inflammation. N-cyclopentyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide has also been shown to induce apoptosis in cancer cells, which is a process that leads to cell death.
Biochemical and Physiological Effects:
N-cyclopentyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide has been shown to have a number of biochemical and physiological effects. It can reduce the levels of inflammatory cytokines in the body, which can help to reduce inflammation. It can also decrease the levels of reactive oxygen species, which are known to contribute to the development of various diseases. In addition, N-cyclopentyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide has been shown to have analgesic effects, which can help to alleviate pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-cyclopentyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide in lab experiments is its high selectivity for the TRPV1 protein. This makes it a useful tool for studying the role of this protein in various biological processes. However, one limitation of N-cyclopentyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide is that it can be difficult to synthesize in large quantities, which can limit its use in certain types of experiments.
Direcciones Futuras
There are several future directions for the use of N-cyclopentyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide in scientific research. One potential application is in the development of new pain relievers and anti-inflammatory drugs. N-cyclopentyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide could also be used in the development of new cancer treatments, as it has been shown to have anti-cancer properties. Additionally, further research could be conducted to better understand the mechanism of action of N-cyclopentyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide and to identify other potential targets for this compound.
Métodos De Síntesis
N-cyclopentyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide can be synthesized through a multi-step process that involves the reaction of 2-fluorobenzoyl chloride with dimethylamine, followed by the addition of cyclopentylmagnesium bromide and sulfonyl chloride. The resulting product is then purified through column chromatography to obtain pure N-cyclopentyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide.
Aplicaciones Científicas De Investigación
N-cyclopentyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide has been widely used in scientific research due to its ability to selectively inhibit the activity of a specific protein called TRPV1. This protein is involved in the sensation of pain, heat, and inflammation, making it a potential target for the development of new pain relievers and anti-inflammatory drugs. N-cyclopentyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide has also been shown to have potential applications in the treatment of certain types of cancer, as it can inhibit the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
N-cyclopentyl-5-(dimethylsulfamoyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-17(2)21(19,20)11-7-8-13(15)12(9-11)14(18)16-10-5-3-4-6-10/h7-10H,3-6H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPPPPZWHFEGML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-5-(dimethylsulfamoyl)-2-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-10,10-dimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5732300.png)
![N'-[(4-chlorophenyl)acetyl]-2,4-dimethoxybenzohydrazide](/img/structure/B5732311.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5732319.png)



![methyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5732347.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5732352.png)

![N-(3,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5732359.png)

![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-fluorobenzamide](/img/structure/B5732362.png)
![N-(2-methoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5732377.png)
